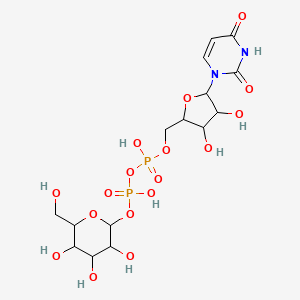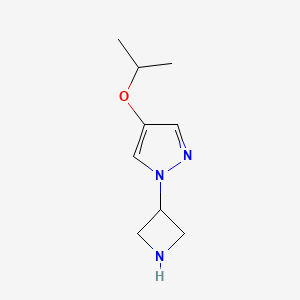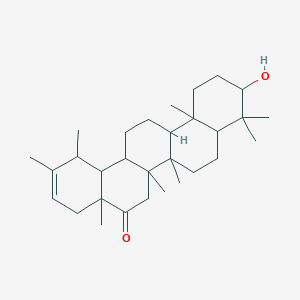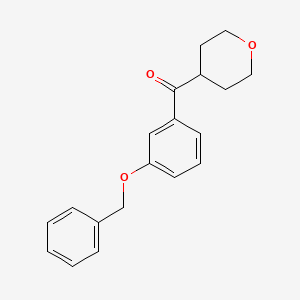
4-((2S)Pyrrolidin-2-YL)-2-methoxy-1-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2S)Pyrrolidin-2-YL)-2-methoxy-1-propoxybenzene is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a propoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S)Pyrrolidin-2-YL)-2-methoxy-1-propoxybenzene typically involves the construction of the pyrrolidine ring followed by the functionalization of the aromatic ring. One common method starts with the preparation of the pyrrolidine ring from (2S)-4-hydroxyproline . The hydroxy group is then substituted with a methoxy group under specific reaction conditions, such as using methanol and an acid catalyst . The propoxybenzene moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a propoxybenzene halide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-((2S)Pyrrolidin-2-YL)-2-methoxy-1-propoxybenzene can undergo various chemical reactions, including:
Reduction: The aromatic ring can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and an appropriate nucleophile.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced aromatic ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2S)Pyrrolidin-2-YL)-2-methoxy-1-propoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-2-methoxy-1-propoxybenzene involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The methoxy and propoxybenzene groups can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with 4-((2S)Pyrrolidin-2-YL)-2-methoxy-1-propoxybenzene.
Methoxybenzene derivatives: Compounds such as anisole and methoxybenzene derivatives have similar functional groups.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring with methoxy and propoxybenzene groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-3-9-17-13-7-6-11(10-14(13)16-2)12-5-4-8-15-12/h6-7,10,12,15H,3-5,8-9H2,1-2H3 |
InChI Key |
HGNOHIMCIGPZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2CCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)


![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)




